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Compound of Interest

Compound Name: 2-Bromo-4-iodopyridine

Cat. No.: B027774

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Bromo-4-iodopyridine, a key building block in the synthesis of pharmaceuticals and
agrochemicals. Due to the limited availability of public experimental spectra for this specific
compound, this document presents predicted data based on the analysis of analogous
compounds and established spectroscopic principles. The information herein is intended to
guide researchers in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Bromo-4-iodopyridine.
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Predicted for a solution in CDCls.

. 13

Chemical Shift (6, ppm) Assignment
~ 152 C-6

~ 145 C-3

~ 142 C-2

~ 135 C-5

~ 95 C-4

Predicted for a solution in CDCls.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm~—?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H stretch
C=C/C=N stretching (pyridine
1570 - 1550 Strong )
ring)
C=C/C=N stretching (pyridine
1450 - 1420 Strong ]
ring)
1100 - 1000 Medium C-H in-plane bending
850 - 750 Strong C-H out-of-plane bending
~ 600 Medium-Strong C-Br stretch
~ 500 Medium C-I stretch

Predicted for a solid sample (KBr pellet or thin film).

Table 4: Predicted Mass Spectrometry Data
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miz Relative Intensity Assighment

[M]* (Molecular ion with Br

283/285 High ]

isotopes)
204 Medium [M - Br]*
156 Medium [M-1]*+

] [CsHaN]* (Pyridine radical

78 High ]

cation)
51 Medium [CaHs]*+

Predicted for Electron lonization (EI) source.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-iodopyridine in about
0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCI3) in a standard 5 mm NMR
tube.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of -2 to 12 ppm, 16 to 64 scans depending on
concentration.

o Use tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

e 13C NMR Acquisition:
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o Acquire a proton-decoupled carbon spectrum.
o Typical parameters: spectral width of O to 200 ppm.

o Alarger number of scans will be required compared to *H NMR to achieve a good signal-

to-noise ratio.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a solid sample as a thin film.
e Sample Preparation:

o Dissolve a small amount (a few milligrams) of 2-Bromo-4-iodopyridine in a volatile
solvent (e.g., dichloromethane or acetone).

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.

o Data Acquisition:
o Place the salt plate in the sample holder of an FT-IR spectrometer.
o Record the spectrum, typically in the range of 4000 to 400 cm~1.

o Acquire a background spectrum of the clean, empty salt plate to subtract from the sample

spectrum.

Mass Spectrometry (MS)

This protocol outlines a general procedure using an Electron lonization (EI) source.

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe.

« lonization: Utilize an Electron lonization (EIl) source. The standard electron energy is 70 eV.
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e Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or
time-of-flight).

» Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an
unknown organic compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-iodopyridine: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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